molecular formula C15H10Cl2N2O B1501927 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline CAS No. 885277-24-7

4,7-Dichloro-2-(4-methoxyphenyl)quinazoline

Cat. No.: B1501927
CAS No.: 885277-24-7
M. Wt: 305.2 g/mol
InChI Key: MXKDYHWFGRGCPT-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-(4-methoxyphenyl)quinazoline is a quinazoline derivative with significant potential in scientific research and industrial applications. This compound features a quinazoline core substituted with chlorine atoms at the 4 and 7 positions and a 4-methoxyphenyl group at the 2 position. Its unique structure makes it a valuable candidate for various chemical reactions and applications in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate halogenated benzene derivative under acidic conditions. Subsequent chlorination and methoxylation steps are employed to introduce the chlorine atoms and the methoxy group, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of quinazoline-quinone derivatives.

  • Reduction: Production of partially or fully reduced quinazoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to create biaryls and other conjugated systems.

Biology: In biological research, this compound is explored for its potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of anticancer and antiviral drugs. Its structural features allow it to bind to specific receptors and enzymes, inhibiting their activity and potentially leading to therapeutic effects.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the target enzyme and preventing its catalytic activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease processes.

Comparison with Similar Compounds

  • Quinazoline: The parent compound without substitutions.

  • 4,7-Dichloroquinazoline: Similar to the target compound but lacking the methoxyphenyl group.

  • 2-(4-Methoxyphenyl)quinazoline: Similar to the target compound but lacking chlorine atoms.

Uniqueness: 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline is unique due to the presence of both chlorine atoms and the methoxyphenyl group, which contribute to its reactivity and biological activity. This combination of functional groups allows for a broader range of chemical transformations and biological interactions compared to its similar counterparts.

Properties

IUPAC Name

4,7-dichloro-2-(4-methoxyphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-20-11-5-2-9(3-6-11)15-18-13-8-10(16)4-7-12(13)14(17)19-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKDYHWFGRGCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696055
Record name 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-24-7
Record name 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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